molecular formula C7H4ClN3O B3103337 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 1437435-10-3

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B3103337
CAS No.: 1437435-10-3
M. Wt: 181.58 g/mol
InChI Key: XIALRQNUNYOSJP-UHFFFAOYSA-N
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Description

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused pyridine and pyrimidine ring system with a chlorine atom at the 2-position and a keto group at the 4-position. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents, followed by cyclization. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and minimizing by-products. These methods often involve multi-step organic reactions with precise control of reaction conditions to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include cyanomethyltriphenylphosphonium chloride, triethylamine, and various nucleophiles. Reaction conditions often involve refluxing in solvents like acetonitrile and controlling the temperature and pH to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 2-position, while cyclization reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases and receptors. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 2-position, which can influence its reactivity and biological activity. This uniqueness makes it a valuable scaffold for developing novel therapeutic agents and studying biochemical pathways .

Properties

IUPAC Name

2-chloro-3H-pyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIALRQNUNYOSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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